![molecular formula C9H8N6 B14691451 1,3,5-Triazino[1,2-b]indazole-2,4-diamine CAS No. 32672-35-8](/img/structure/B14691451.png)
1,3,5-Triazino[1,2-b]indazole-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazino[1,2-b]indazole-2,4-diamine is a heterocyclic compound that belongs to the class of triazines fused with indazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which combines the triazine and indazole moieties, imparts distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazino[1,2-b]indazole-2,4-diamine typically involves the condensation of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be reacted with various reagents such as ammonia, hydrazine hydrate, and semicarbazide HCl in different media to yield the desired this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazino[1,2-b]indazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethyl chloroformate, maleic anhydride, and phenyl isothiocyanate . Reaction conditions often involve refluxing in solvents such as dioxane, ethanol, and glacial acetic acid .
Major Products Formed
The major products formed from the reactions of this compound include various substituted triazino-indole derivatives, such as ethyl (4-amino-4H-[1,2,4]triazino[5,6-b]indol-3-yl)(cyano)acetate and ethyl 2-amino-1H-pyrazolo[5’,1’:3,4][1,2,4]triazino-[5,6-b]indole-3-carboxylate .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazino[1,2-b]indazole-2,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industrial Chemistry:
Wirkmechanismus
The mechanism of action of 1,3,5-Triazino[1,2-b]indazole-2,4-diamine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,3,5-Triazino[1,2-b]indazole-2,4-diamine include:
1,2,4-Triazino[5,6-b]indole derivatives: These compounds share a similar triazino-indole structure and exhibit comparable chemical and biological properties.
3,5-Diamino-1,2,4-triazole: This compound has a triazole ring and is used in similar applications.
Uniqueness
This compound is unique due to its fused triazine and indazole structure, which imparts distinctive chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
32672-35-8 |
|---|---|
Molekularformel |
C9H8N6 |
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
[1,3,5]triazino[1,2-b]indazole-2,4-diamine |
InChI |
InChI=1S/C9H8N6/c10-8-12-7-5-3-1-2-4-6(5)14-15(7)9(11)13-8/h1-4H,(H4,10,11,12,13) |
InChI-Schlüssel |
VURJEBBUUKZCTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3N=C(N=C(N3N=C2C=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
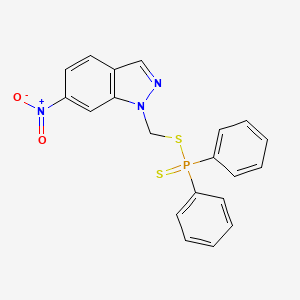
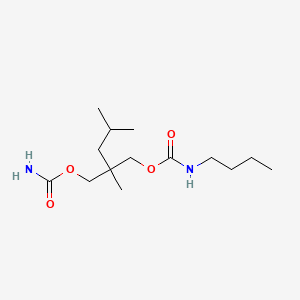

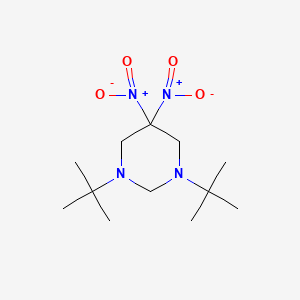


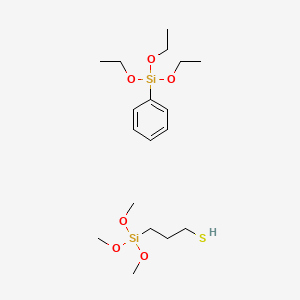


![Bis[tris(trimethylsilyl)methyl]mercury](/img/structure/B14691421.png)
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
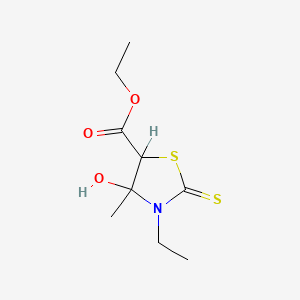
![(Tetrahydro[1,4]dithiino[2,3-b][1,4]dithiine-2,3,4a,6,7,8a-hexayl)hexakis[(4-bromophenyl)methanone]](/img/structure/B14691462.png)
